3-(Pyridin-4-yl)cyclobutan-1-amine
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Overview
Description
3-(Pyridin-4-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a pyridine ring at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Amine Introduction: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with a halogenated cyclobutane-pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(Pyridin-4-yl)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)cyclobutan-1-amine: Similar structure but with the pyridine ring substituted at the 3-position.
N-(Pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings and an amine group.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group substitution.
Uniqueness
3-(Pyridin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutane ring provides rigidity, while the pyridine and amine groups offer sites for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-pyridin-4-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2 |
InChI Key |
MWQJTIPUXLOTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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